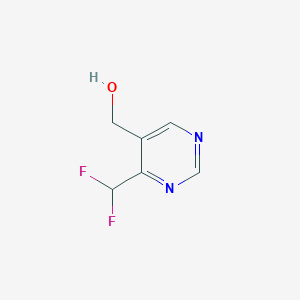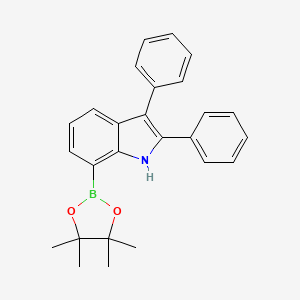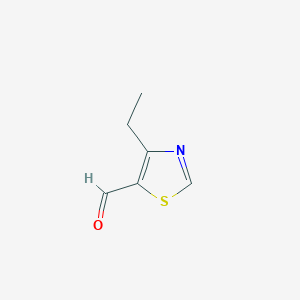
tert-Butyl (3-chloro-4-fluorophenyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-chloro-4-fluorophenyl)(methyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by the presence of a tert-butyl group, a 3-chloro-4-fluorophenyl group, and a methylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-4-fluorophenyl)(methyl)carbamate typically involves the reaction of 3-chloro-4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-chloro-4-fluoroaniline+tert-butyl chloroformatetriethylaminetert-Butyl (3-chloro-4-fluorophenyl)(methyl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the aromatic ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are 3-chloro-4-fluoroaniline and carbon dioxide.
Oxidation and Reduction: Products will depend on the specific oxidizing or reducing agent used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
Pharmaceutical Research: The compound may be investigated for its potential biological activity and used in the development of new drugs.
Enzyme Inhibition: Carbamates are known to inhibit certain enzymes, and this compound may be studied for its inhibitory effects.
Industry:
Agricultural Chemicals:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (3-chloro-4-fluorophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The molecular targets may include enzymes involved in neurotransmission, such as acetylcholinesterase. The inhibition of these enzymes can result in the accumulation of neurotransmitters, leading to various physiological effects.
類似化合物との比較
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl (3-chloro-4-methylphenyl)carbamate
- tert-Butyl (3-chloro-4-bromophenyl)carbamate
Comparison:
- Structural Differences: The similar compounds listed above differ in the substituents on the aromatic ring. These differences can significantly impact the chemical reactivity and biological activity of the compounds.
- Uniqueness: tert-Butyl (3-chloro-4-fluorophenyl)(methyl)carbamate is unique due to the presence of both chloro and fluoro substituents, which can influence its electronic properties and reactivity.
- Biological Activity: The presence of different substituents can lead to variations in enzyme inhibition and other biological effects, making each compound unique in its applications.
特性
分子式 |
C12H15ClFNO2 |
|---|---|
分子量 |
259.70 g/mol |
IUPAC名 |
tert-butyl N-(3-chloro-4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15ClFNO2/c1-12(2,3)17-11(16)15(4)8-5-6-10(14)9(13)7-8/h5-7H,1-4H3 |
InChIキー |
OOFPAAFAATVNTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


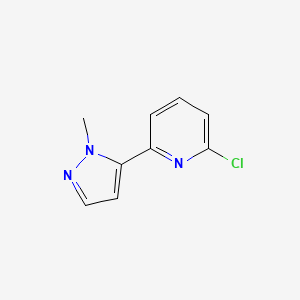
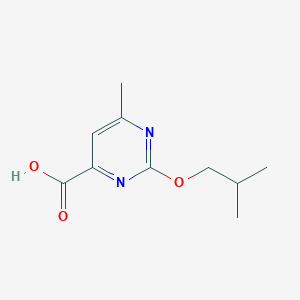
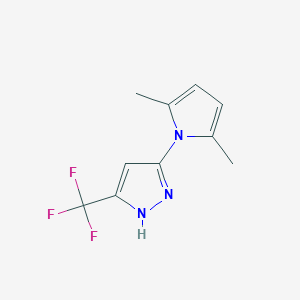
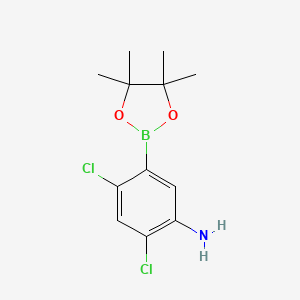
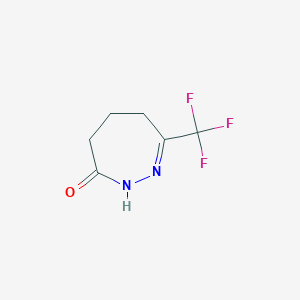
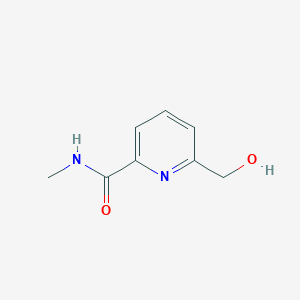

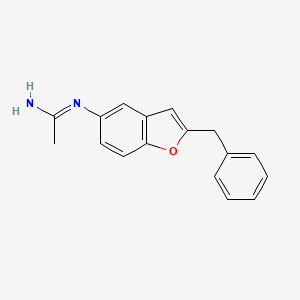
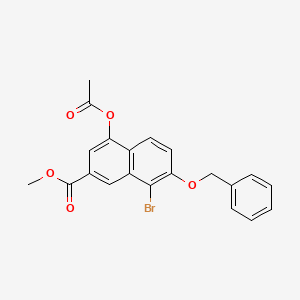
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
